2,3-Dimethoxy-2'-hydroxychalcone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

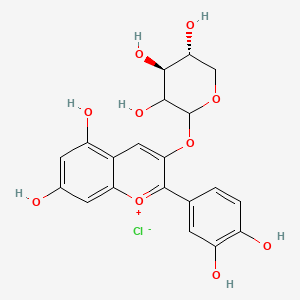

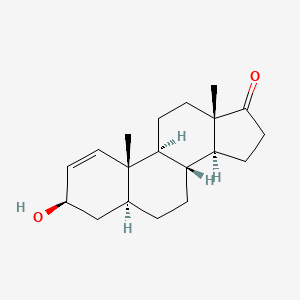

2,3-Dimethoxy-2’-hydroxychalcone (DMHC) is an organic compound with the molecular formula C17H16O4 . It appears as a yellow shining powder . It is soluble in chloroform .

Synthesis Analysis

DMHC can be synthesized via Claisen–Schmidt condensation of 2-hydroxy-acetophenones with appropriately substituted benzaldehydes in basic conditions . The procedure involves grinding acetophenone with one equivalent of sodium hydroxide and benzaldehyde derivative for ten minutes using a mortar and pestle .Molecular Structure Analysis

The molecular weight of DMHC is 284.31 . The SMILES string representation of DMHC isCOc1cccc(\\C=C\\C(=O)c2ccccc2O)c1OC . Chemical Reactions Analysis

DMHC is a building block used in various chemical synthesis such as in the synthesis of new flavanoid and chalcone derivatives . It can also be used in the synthesis of (E)-chalcones [(E)-1,3-diarylprop-2-en-1-ones] .Physical And Chemical Properties Analysis

DMHC is a solid compound . It has a molecular weight of 284.31 . It is soluble in chloroform .科学的研究の応用

Synthesis of Flavones and Flavanones

2,3-Dimethoxy-2’-hydroxychalcone can be used as an intermediate in the synthesis of flavones and flavanones . These compounds are widely occurring natural flavonoids produced by various medicinal plants and their synthetic derivatives . They exhibit various biological activities, such as anti-inflammatory, anti-cancer, neuroprotective, and estrogen-related functions .

Antimicrobial Agent

2,3-Dimethoxy-2’-hydroxychalcone can be used in the synthesis of new flavanoid and chalcone derivatives as antimicrobial agents . This is particularly important in the context of increasing antibiotic resistance.

Free Radical Scavengers

The complex of 2’-hydroxychalcone with vanadium oxychloride has been found to be a highly active free radical scavenger . This property is important in the context of oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Chemical Building Block

2,3-Dimethoxy-2’-hydroxychalcone is a building block used in various chemical syntheses . This makes it a valuable compound in the field of organic chemistry.

Research and Development

2,3-Dimethoxy-2’-hydroxychalcone is available for purchase from chemical suppliers , indicating its use in research and development across various fields of science.

Green Chemistry Approach

The synthesis of new flavanoid and chalcone derivatives as antimicrobial agents using 2,3-Dimethoxy-2’-hydroxychalcone represents a green chemistry approach . This is important in the context of sustainable and environmentally friendly chemical processes.

作用機序

Target of Action

The primary target of 2,3-Dimethoxy-2’-hydroxychalcone (DMHC) is the NF-κB pathway . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Mode of Action

DMHC interacts with its targets by inhibiting the activation of NF-κB . In addition, DMHC induces the expression of heme oxygenase-1 (HO-1) , as well as the activation of NRF2 . These interactions result in significant changes in the cellular environment, including the suppression of TNF-α-induced ICAM-1 expression .

Biochemical Pathways

DMHC affects the NF-κB signaling pathway , which plays a crucial role in immune and inflammatory responses . By inhibiting NF-κB activation, DMHC can suppress the expression of various genes involved in inflammation, including ICAM-1 . The induction of HO-1 expression by DMHC further modulates these pathways, contributing to its anti-inflammatory effects .

Result of Action

The result of DMHC’s action is the suppression of TNF-α-induced ICAM-1 expression and the reduction of monocyte adhesiveness . This can have significant effects at the molecular and cellular levels, potentially reducing inflammation and immune responses .

Safety and Hazards

特性

IUPAC Name |

(E)-3-(2,3-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-16-9-5-6-12(17(16)21-2)10-11-15(19)13-7-3-4-8-14(13)18/h3-11,18H,1-2H3/b11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKXNGSRSNONCJ-ZHACJKMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethoxy-2'-hydroxychalcone | |

CAS RN |

34000-33-4 |

Source

|

| Record name | 2,3-Dimethoxy-2′-hydroxychalcone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJF3CDH5PW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does DMHC exert its anti-inflammatory effects at the cellular level?

A1: The research paper highlights that DMHC inhibits the expression of intercellular adhesion molecule-1 (ICAM-1) in HaCaT cells stimulated with tumor necrosis factor-alpha (TNF-α) []. ICAM-1 plays a crucial role in the adhesion and migration of leukocytes to inflammation sites. The study demonstrated that DMHC achieves this inhibition through two primary mechanisms:

Q2: What is the significance of studying DMHC's effects in the context of skin inflammation?

A2: The choice of HaCaT cells, a human keratinocyte cell line, as the model system is particularly relevant because keratinocytes are key players in the pathogenesis of inflammatory skin diseases such as atopic dermatitis []. The overexpression of adhesion molecules like ICAM-1 on keratinocytes contributes significantly to the infiltration of leukocytes into the skin, perpetuating the inflammatory cascade. Therefore, the ability of DMHC to inhibit TNF-α-induced ICAM-1 expression in keratinocytes suggests its potential as a therapeutic agent for inflammatory skin conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(5,7-Dihydroxy-4-oxochromen-2-yl)phenoxy]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B600281.png)